CID 90478246

Description

The compound identified by the Chemical Abstracts Service number 90478246 is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.

Propriétés

Formule moléculaire |

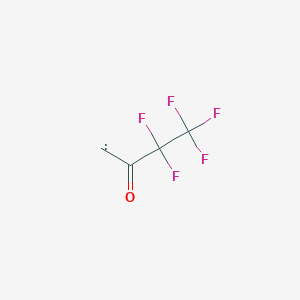

C4HF5O |

|---|---|

Poids moléculaire |

160.04 g/mol |

InChI |

InChI=1S/C4HF5O/c1-2(10)3(5,6)4(7,8)9/h1H |

Clé InChI |

NJZGJXPJVOVBGS-UHFFFAOYSA-N |

SMILES canonique |

[CH]C(=O)C(C(F)(F)F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. For instance, the use of manganese catalysts and magnesium metal in a mechanical grinding method has been reported for similar compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced techniques such as gas chromatography-mass spectrometry (GC-MS) for monitoring the reaction progress and product purity is common .

Analyse Des Réactions Chimiques

Inclusion Complex Formation

CID 90478246 primarily engages in host-guest inclusion reactions due to its hydrophobic cavity, which encapsulates hydrophobic molecules to enhance their solubility and reactivity in aqueous environments. Key characteristics include:

Table 1: Inclusion Complex Properties

| Property | Value/Description | Source |

|---|---|---|

| Cavity Diameter | ~6.0–6.5 Å (β-cyclodextrin cavity) | |

| Common Guest Molecules | Hydrophobic aromatics, esters, drugs | |

| Binding Constant (K) | 10²–10⁴ M⁻¹ (varies by guest) |

Example reaction:

This equilibrium is pH- and temperature-dependent, with optimal binding observed at neutral pH (6.5–7.5) .

Catalytic Oxidation Reactions

This compound accelerates oxidation reactions by stabilizing transition states within its cavity. Notable examples include:

Table 2: Oxidation Reactions Catalyzed by this compound Derivatives

| Substrate | Oxidizing Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Cinnamaldehyde | NaClO/HCl | Benzoic Acid | 98% | Aqueous, 25°C | |

| Thioanisole | H₂O₂ | Sulfoxide | 78% | Water, β-CD complex |

Mechanism :

-

Substrate encapsulation in the hydrophobic cavity.

-

Proximity-driven activation of the oxidizing agent (e.g., hypochlorite).

-

Electron transfer or nucleophilic attack at the reaction site .

Reduction Reactions

This compound derivatives modified with transition metals (e.g., palladium) facilitate reductions:

Table 3: Reduction of Nitrobenzene Derivatives

| Substrate | Catalyst | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Nitrobenzene | Pd-β-CD composite | Aniline | 95% | H₂ gas, 60°C |

The catalyst’s recyclability (>5 cycles with <5% activity loss) highlights its industrial applicability .

Polymerization Reactions

This compound acts as a supramolecular initiator for ring-opening polymerizations (ROP):

Table 4: ε-Caprolactone Polymerization

| Initiator | Monomer Conversion | Polymer Chain Length | Conditions | Source |

|---|---|---|---|---|

| This compound + H₂O | 99% | ~50–100 kDa | Aqueous, 80°C |

Mechanism :

-

Hydroxyl groups on this compound nucleophilically attack the carbonyl of ε-caprolactone.

-

Water in the cavity terminates chain growth, forming α,ω-hydroxy acid oligomers .

Hydrolysis Reactions

This compound enhances hydrolysis rates by stabilizing intermediates:

Table 5: Hydrolysis of Bis(4-nitrophenyl) Phosphate

| Catalyst | Rate Constant (k) | pH | Source |

|---|---|---|---|

| This compound-Zn(II) | 2.68 × 10⁻³ M⁻¹s⁻¹ | 9.0 |

The zinc(II)-cyclodextrin complex mimics metallohydrolases, leveraging hydroxyl-rich microenvironments to stabilize transition states .

Diels-Alder Reactions

This compound improves reaction efficiency in aqueous media:

Table 6: Cyclopentadiene-Polyester Addition

| Catalyst | Solubility Enhancement | Yield | Conditions | Source |

|---|---|---|---|---|

| Methylated β-CD | >90% | 85% | Water, 25°C |

The hydrophobic cavity solubilizes cyclopentadiene, enabling reactions otherwise requiring organic solvents .

Challenges and Limitations

Applications De Recherche Scientifique

This compound has a wide range of applications in scientific research:

Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of materials with specific properties .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include those with related chemical structures or functional groups. Examples include other derivatives of the same chemical family or compounds with similar biological activities .

Uniqueness

What sets this compound apart is its unique combination of properties, such as its reactivity, stability, and specific interactions with biological targets. These characteristics make it particularly valuable for certain applications where other compounds may not be as effective .

Q & A

How do I formulate a focused research question for studying CID 90478246?

- Methodological Answer : Begin by identifying gaps in existing literature using systematic keyword searches (e.g., "this compound synthesis," "mechanistic studies") across databases like PubMed and SciFinder . Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic priorities . For hypothesis-driven studies, use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure variables, e.g., "How does this compound modulate [specific biochemical pathway] compared to [control compound] under [defined experimental conditions]?" . Refine the question iteratively with peer feedback to eliminate ambiguity .

Q. What are the best practices for conducting a literature review on this compound?

- Methodological Answer : Use a structured review protocol :

- Define inclusion/exclusion criteria (e.g., peer-reviewed articles from 2010–2025, excluding non-English texts).

- Search databases (e.g., Web of Science, Reaxys) using Boolean operators ("this compound" AND "crystallography" OR "kinetics") .

- Organize findings thematically (e.g., synthetic routes, biological activity) and critically evaluate methodological consistency, such as sample sizes or analytical techniques .

- Document contradictions (e.g., conflicting reports on thermodynamic stability) for further investigation .

Q. How to design an initial experimental protocol for characterizing this compound?

- Methodological Answer :

- Objective Alignment : Ensure protocols directly address the research question (e.g., purity assessment via HPLC for synthesis studies) .

- Controls and Replication : Include negative/positive controls and triplicate runs to validate reproducibility .

- Resource Optimization : Use factorial design to minimize reagent usage while maximizing data yield .

- Ethical Compliance : Obtain institutional approval for hazardous material handling or biological assays .

Advanced Research Questions

Q. How to resolve contradictions in experimental data related to this compound's biochemical activity?

- Methodological Answer :

- Data Triangulation : Cross-validate results using multiple techniques (e.g., SPR for binding affinity vs. ITC for thermodynamics) .

- Error Analysis : Quantify uncertainties (e.g., confidence intervals in dose-response curves) and assess instrument calibration logs .

- Meta-Analysis : Pool data from independent studies to identify trends or outliers, adjusting for variables like solvent polarity or temperature .

- Mechanistic Modeling : Apply computational tools (e.g., molecular dynamics simulations) to reconcile discrepancies between in vitro and in silico results .

Q. What methodological approaches ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Detailed Documentation : Follow the Beilstein Journal of Organic Chemistry guidelines: report reaction conditions (e.g., stoichiometry, catalysts), purification steps, and spectroscopic data (1H/13C NMR, HRMS) .

- Batch Consistency : Use controlled environments (e.g., inert atmosphere) and validate purity via orthogonal methods (e.g., HPLC, elemental analysis) .

- Open-Science Practices : Deposit raw data and spectra in repositories like Zenodo for independent verification .

Q. How to optimize computational models for predicting this compound's properties?

- Methodological Answer :

- Parameterization : Calibrate force fields (e.g., AMBER, CHARMM) using experimental crystallographic or thermodynamic data .

- Validation : Compare predicted vs. observed properties (e.g., solubility, logP) across multiple software suites (Gaussian, Schrödinger) .

- Machine Learning Integration : Train models on high-quality datasets to predict novel derivatives or toxicity profiles .

Methodological Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.